Ammonium p-hydroxybenzenesulphonate (C₆H₇O₄S·NH₃) is systematically named as ammonium 4-hydroxybenzenesulphonate, reflecting its structure comprising a benzenesulfonate anion with a hydroxyl group at the para-position and an ammonium counterion. Common synonyms include ammonium p-phenolsulphonate and ammonium 4-hydroxybenzenesulfonate. Its molecular formula is C₆H₉NO₄S, with a molecular weight of 196.20 g/mol [5] [9].
The compound features a benzene ring where the sulfonate group (–SO₃⁻) and hydroxyl group (–OH) adopt a para orientation, enabling resonance stabilization that enhances the acidity of the phenolic proton (pKa ≈ 8–10). The ammonium ion (NH₄⁺) forms an ionic bond with the sulfonate group, confirmed by infrared spectroscopy showing characteristic peaks at:
Table 1: Key Identifiers for Ammonium p-Hydroxybenzenesulphonate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 825-90-1 |
IUPAC Name | Ammonium 4-hydroxybenzenesulfonate |
Molecular Formula | C₆H₉NO₄S |
SMILES | [NH4+].OC1=CC=C(C=C1)S([O-])(=O)=O |
InChI Key | BYMHXIQVEAYSJD-UHFFFAOYSA-M |
Common Synonyms | Ammonium phenolsulfonate; Ammonium p-hydroxybenzenesulfonate |
The chemistry of benzenesulfonates originated in the mid-19th century with J. Thomas Way's foundational studies on ion-exchange in soils (1850s), where sulfonate-rich materials demonstrated cation-adsorption capabilities [7]. This led to the synthesis of organic sulfonates, including phenol derivatives. Ammonium p-hydroxybenzenesulphonate emerged as a stable, water-soluble variant crucial for early chromatographic separations. By 1927, sulfonate-functionalized benzene compounds were utilized in analytical methods for sulfate detection in water, leveraging their ion-exchange properties [7] [9].
Industrial production scaled during the Manhattan Project (1940s), where synthetic ion-exchange resins derived from phenol-formaldehyde polymers enabled fission-product separation. The compound’s utility in deodorants and antimicrobial formulations was documented by the mid-20th century, exploiting its stability and solubility [5] [7]. Modern synthesis involves neutralizing p-hydroxybenzenesulfonic acid with ammonia:
C₆H₅(OH)SO₃H + NH₃ → C₆H₅(OH)SO₃NH₄
Table 2: Historical Milestones in Sulfonate Chemistry
Period | Development | Significance |
---|---|---|
1850s | J. Thomas Way’s ion-exchange studies | Established cation-exchange principles in soils |
1927 | Bahrdt’s anion-analysis using sulfonates | First columnar separation of sulfates |
1940s | Phenol-formaldehyde ion-exchange resins (Manhattan Project) | Enabled nuclear fission product purification |
1950s–Present | Applications in detergents, deodorants, and catalysts | Commercialized ammonium sulfonate derivatives |
This compound bridges organic and inorganic chemistry through its dual reactivity:
In materials science, it modifies electrolyte systems due to proton conductivity from acidic phenolic groups. Environmental chemistry exploits its role in secondary organic aerosol (SOA) formation, where p-hydroxybenzenesulfonate derivatives influence aerosol growth via acid-catalyzed oligomerization in inorganic aqueous phases [4]. Industrial applications include:
Its unique placement in sulfonate chemistry arises from the synergy between the acidic phenol and ionic sulfonate groups, enabling multifunctional use in synthesis, environmental processes, and industrial chemistry.
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: